1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. In this case, the reaction between 3,4-dimethoxybenzyl isocyanate and 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine would form the desired urea compound.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. After the desired reactions are complete, these protecting groups are removed.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure could make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound could be used as a tool to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)ethyl)urea: Lacks the thiophen-3-yl group, which may affect its chemical properties and biological activity.
1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)ethyl)urea: Lacks the pyrrolidin-1-yl group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both the pyrrolidin-1-yl and thiophen-3-yl groups, which may confer distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with molecular targets.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-25-18-6-5-15(11-19(18)26-2)12-21-20(24)22-13-17(16-7-10-27-14-16)23-8-3-4-9-23/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPAUGWMBIBSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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